Cas no 2137480-94-3 (tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate)
![tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2137480-94-3x500.png)
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-1161903
- tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate
- 2137480-94-3
-
- インチ: 1S/C16H32N2O4/c1-16(2,3)22-15(20)17-13-8-7-12(19)11-14(13)18(4)9-6-10-21-5/h12-14,19H,6-11H2,1-5H3,(H,17,20)
- InChIKey: UUGLWOUOXGGXPH-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C1)N(C)CCCOC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 316.23620751g/mol
- どういたいしつりょう: 316.23620751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161903-10.0g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 10g |
$4914.0 | 2023-06-08 | ||
Enamine | EN300-1161903-0.05g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 0.05g |
$959.0 | 2023-06-08 | ||
Enamine | EN300-1161903-0.25g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 0.25g |
$1051.0 | 2023-06-08 | ||
Enamine | EN300-1161903-0.5g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 0.5g |
$1097.0 | 2023-06-08 | ||
Enamine | EN300-1161903-0.1g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 0.1g |
$1005.0 | 2023-06-08 | ||
Enamine | EN300-1161903-5.0g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 5g |
$3313.0 | 2023-06-08 | ||
Enamine | EN300-1161903-1.0g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 1g |
$1142.0 | 2023-06-08 | ||
Enamine | EN300-1161903-2.5g |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate |
2137480-94-3 | 2.5g |
$2240.0 | 2023-06-08 |
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate (CAS No. 2137480-94-3)
Tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate, with the CAS number 2137480-94-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structure of this molecule, characterized by its complex functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The molecular formula of tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate is C₁₆H₂₇NO₄, and its molecular weight is approximately 305.41 g/mol. The presence of multiple stereocenters and functional groups such as hydroxyl, amine, and carbamate makes this compound a versatile scaffold for drug design. The tert-butyl group at the carbamate position enhances the stability of the molecule, while the cyclohexyl ring provides a rigid framework that can influence binding interactions with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that target various diseases, including cancer, inflammation, and neurological disorders. The compound tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate has been investigated for its potential role in modulating biological pathways associated with these conditions. Its unique structural features suggest that it may interact with specific enzymes or receptors, thereby influencing cellular processes.
One of the most intriguing aspects of this compound is its ability to exhibit both agonist and antagonist activity depending on the target receptor. For instance, studies have shown that derivatives of this molecule can interact with serotonin receptors, which are implicated in mood regulation and pain perception. The hydroxyl group at the 4-position of the cyclohexyl ring appears to be crucial for these interactions, as it can form hydrogen bonds with amino acid residues in the receptor binding site.
The (3-methoxypropyl)(methyl)amino group adds another layer of complexity to the molecule's biological activity. This group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic effects, which are essential for receptor binding. Additionally, the methoxy group provides a site for further chemical modification, allowing researchers to fine-tune the properties of the compound for specific applications.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. Molecular docking studies have been performed using tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate as a lead compound to identify potential binding sites on target proteins. These studies have revealed that the compound can bind to enzymes involved in metabolic pathways relevant to cancer progression. This finding has opened up new avenues for developing targeted therapies against this disease.
In vitro experiments have also demonstrated the anti-inflammatory properties of derivatives of this compound. By inhibiting key enzymes such as COX-2 and LOX, these derivatives can reduce inflammation and pain associated with various conditions. The structural features of tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate, particularly the presence of hydroxyl and amine groups, contribute to its ability to modulate inflammatory pathways.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the carbamate group through reaction with phosgene or its equivalents, followed by functionalization at the cyclohexyl ring. Advances in green chemistry have led to alternative methods for introducing functional groups without hazardous reagents, making the synthesis more environmentally friendly.
The pharmacokinetic properties of tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate are also an area of active research. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. However, further investigations are needed to optimize its bioavailability and metabolic stability.
The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. The compound tert-butyl N-{4-hydroxy-2-[(3-methoxypropyl)(methyl)amino]cyclohexyl}carbamate has attracted attention from several biotech firms due to its promising biological activity. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models before human clinical trials can begin.
The future prospects for this compound are bright, given its potential applications in treating various diseases. As research continues, new derivatives may be developed that enhance its therapeutic effects while minimizing side effects. The integration of computational modeling with experimental techniques will likely accelerate the discovery process.
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